N,N-Dibutyl-4-nitro-benzamide
Overview
Description
N,N-Dibutyl-4-nitro-benzamide is an organic compound with the molecular formula C15H22N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and the benzene ring is substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Industrial methods may also employ alternative coupling agents and solvents to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-nitro-benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and dibutylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Reduction: 4-Aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and dibutylamine.
Scientific Research Applications
N,N-Dibutyl-4-nitro-benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N,N-Dibutylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-Dibutyl-3-nitrobenzamide: Nitro group is at the meta position, leading to different chemical properties and reactivity.
Uniqueness
N,N-Dibutyl-4-nitro-benzamide is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enables a wide range of chemical transformations.
Properties
IUPAC Name |
N,N-dibutyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-5-11-16(12-6-4-2)15(18)13-7-9-14(10-8-13)17(19)20/h7-10H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSBBNCIMHOFJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324508 | |
Record name | N,N-DIBUTYL-4-NITRO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92700-26-0 | |
Record name | NSC406872 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-DIBUTYL-4-NITRO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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